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Compound of Interest

Compound Name: Fipamezole

Cat. No.: B1672676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fipamezole is a potent and selective α2-adrenergic receptor antagonist that has been

investigated for its therapeutic potential in various neurological disorders, most notably for the

management of levodopa-induced dyskinesia in Parkinson's disease.[1] This technical guide

provides a comprehensive overview of the chemical structure and physical properties of

fipamezole, presenting key data in a structured format to support research and development

activities.

Chemical Structure and Identification
Fipamezole, with the chemical formula C14H15FN2, is a derivative of imidazole attached to a

fluorinated indane moiety.[1] The molecule exists as a racemic mixture, though its

stereoisomers have been studied individually.[2][3]

Table 1: Chemical Identification of Fipamezole
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Identifier Value

IUPAC Name
4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-

yl)-1H-imidazole

Chemical Formula C14H15FN2

Molecular Weight 230.29 g/mol

CAS Number 150586-58-6

SMILES CCC1(CC2=CC=C(F)C=C2C1)C1=CNC=N1

InChI Key XAGTWPPXXHAZMK-UHFFFAOYSA-N

Physical and Chemical Properties
The physicochemical properties of a drug candidate are critical to its pharmacokinetic and

pharmacodynamic profile. While extensive experimental data for fipamezole's physical

properties are not publicly available, predicted values and some experimental data for its

hydrochloride salt provide valuable insights.

Table 2: Physical and Chemical Properties of Fipamezole
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Property Value Source

State Solid DrugBank Online

Water Solubility (Predicted) 0.139 mg/mL ALOGPS

logP (Predicted) 3.56 ALOGPS, Chemaxon

logS (Predicted) -3.2 ALOGPS

pKa (Strongest Acidic)

(Predicted)
14.35 Chemaxon

pKa (Strongest Basic)

(Predicted)
6.57 Chemaxon

Hydrogen Acceptor Count 1 Chemaxon

Hydrogen Donor Count 1 Chemaxon

Polar Surface Area 28.68 Å² Chemaxon

Rotatable Bond Count 2 Chemaxon

Solubility of Fipamezole Hydrochloride:

Fipamezole hydrochloride, the salt form of the compound, exhibits solubility in various

solvents. It is soluble in DMSO.

Mechanism of Action: α2-Adrenergic Receptor
Antagonism
Fipamezole exerts its pharmacological effects by acting as an antagonist at α2-adrenergic

receptors. It displays high affinity for the human α2A, α2B, and α2C receptor subtypes.[1] By

blocking these presynaptic autoreceptors, fipamezole enhances the release of norepinephrine,

which can modulate downstream signaling pathways involved in motor control.
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Fipamezole's antagonistic action on presynaptic α2-adrenergic receptors.

Experimental Protocols
[35S]GTPγS Binding Assay for Functional Antagonist
Activity
This assay is a widely used method to determine the functional activity of G protein-coupled

receptor (GPCR) ligands, such as fipamezole.

Objective: To quantify the ability of fipamezole to inhibit agonist-induced G-protein activation at

α2-adrenergic receptors.

Methodology:

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

human α2A, α2B, or α2C adrenergic receptor subtypes.

Assay Conditions: The prepared membranes are incubated in a buffer containing a sub-

saturating concentration of the non-hydrolyzable GTP analog, [35S]GTPγS.

Agonist Stimulation: An agonist, such as adrenaline, is added to stimulate the receptors,

leading to the binding of [35S]GTPγS to the activated G-proteins.

Antagonist Inhibition: To determine the antagonist properties of fipamezole, the assay is

performed in the presence of a fixed concentration of adrenaline and varying concentrations
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of fipamezole.

Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation

counting after separating the membrane-bound radioactivity from the free radioligand,

typically by filtration.

Data Analysis: The concentration-response curves for fipamezole's inhibition of agonist-

stimulated [35S]GTPγS binding are analyzed to determine its potency (KB value).

General Protocol for Solubility Determination (Shake-
Flask Method)
While a specific protocol for fipamezole is not detailed in the provided search results, the

shake-flask method is a standard approach for determining the thermodynamic solubility of a

compound.

Objective: To determine the saturation concentration of fipamezole in a specific solvent.

Methodology:

Sample Preparation: An excess amount of solid fipamezole is added to a known volume of

the solvent (e.g., water, buffer at a specific pH) in a sealed container.

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a

sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

Phase Separation: The undissolved solid is separated from the saturated solution by

centrifugation or filtration. Care must be taken to avoid any loss of the dissolved compound

or changes in temperature.

Quantification: The concentration of fipamezole in the clear, saturated solution is determined

using a suitable analytical method, such as high-performance liquid chromatography (HPLC)

with UV detection.

Replicate Analysis: The experiment is performed in triplicate to ensure the reproducibility of

the results.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/product/b1672676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This technical guide has summarized the key chemical and physical characteristics of

fipamezole, an α2-adrenergic receptor antagonist. The provided data tables, mechanism of

action diagram, and outlines of experimental protocols offer a valuable resource for

researchers and professionals in the field of drug development. A thorough understanding of

these fundamental properties is essential for the continued investigation of fipamezole's

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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